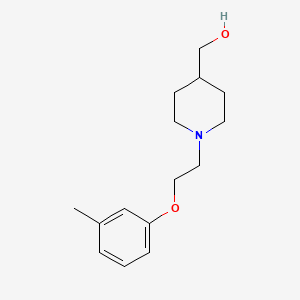
((3-Methoxyphenyl)carbamoyl)-d-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Methoxyphenyl)carbamoyl)-d-alanine is an organic compound that features a methoxyphenyl group attached to a carbamoyl group, which is further linked to d-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Methoxyphenyl)carbamoyl)-d-alanine typically involves the reaction of 3-methoxyaniline with an appropriate carbonyl compound to form the carbamoyl intermediate. This intermediate is then reacted with d-alanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
((3-Methoxyphenyl)carbamoyl)-d-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-hydroxyphenyl carbamoyl-d-alanine.
Reduction: Formation of 3-methoxyphenyl amine-d-alanine.
Substitution: Formation of various substituted phenyl carbamoyl-d-alanine derivatives.
Aplicaciones Científicas De Investigación
((3-Methoxyphenyl)carbamoyl)-d-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ((3-Methoxyphenyl)carbamoyl)-d-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets, while the carbamoyl and alanine groups can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenylalanine: Similar structure but lacks the carbamoyl group.
N-(3-Methoxyphenyl)glycine: Similar structure but has glycine instead of alanine.
3-Methoxyphenylcarbamate: Similar structure but lacks the alanine group.
Uniqueness
((3-Methoxyphenyl)carbamoyl)-d-alanine is unique due to the presence of both the methoxyphenyl and carbamoyl groups attached to d-alanine. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(2R)-2-[(3-methoxyphenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-7(10(14)15)12-11(16)13-8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,14,15)(H2,12,13,16)/t7-/m1/s1 |
Clave InChI |
YCZDTQBKJHWMGN-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)OC |
SMILES canónico |
CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















